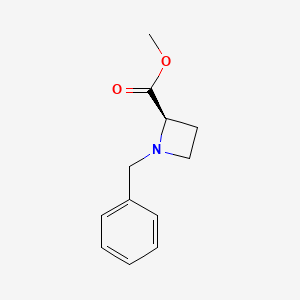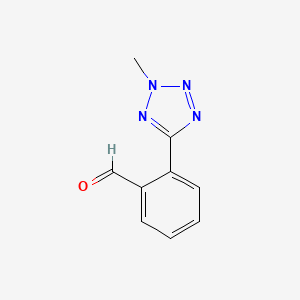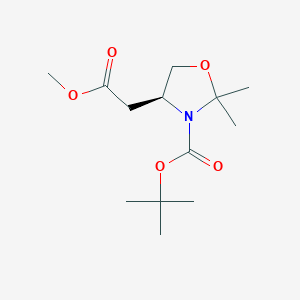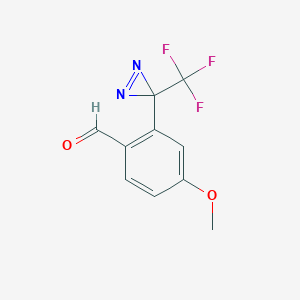
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
概要
説明
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is an organic compound with the molecular formula C10H7F3N2O2. This compound is notable for its diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The trifluoromethyl group attached to the diazirine ring enhances the compound’s stability and reactivity, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions.
Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (a combination of DMF and POCl3) to form the aldehyde group on the aromatic ring.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy precursor reacts with the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.
Reduction: 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions due to its diazirine group, which can form covalent bonds upon UV irradiation.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions, allowing researchers to identify binding sites on proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing photoactivatable drugs that can be activated by light at specific sites in the body.
Industry: Utilized in the development of advanced materials, such as photoreactive polymers and coatings.
作用機序
The mechanism of action of 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde primarily involves the diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can covalently bind to target proteins, allowing for their identification and study.
類似化合物との比較
Similar Compounds
4-Methoxy-2-(trifluoromethyl)benzaldehyde: Lacks the diazirine group, making it less reactive in photochemical applications.
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, affecting its reactivity and applications.
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol: Contains an alcohol group, which can participate in different chemical reactions compared to the aldehyde group.
Uniqueness
4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is unique due to its combination of a photoreactive diazirine group and a reactive aldehyde group. This dual functionality allows it to be used in a wide range of applications, from studying molecular interactions to developing advanced materials.
特性
IUPAC Name |
4-methoxy-2-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-7-3-2-6(5-16)8(4-7)9(14-15-9)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFMBYROYOCLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179727 | |
| Record name | 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205485-26-3 | |
| Record name | 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205485-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601179727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



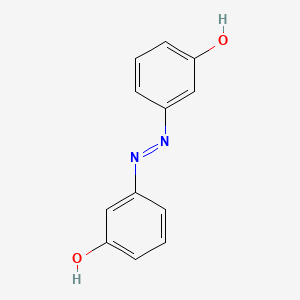
![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)
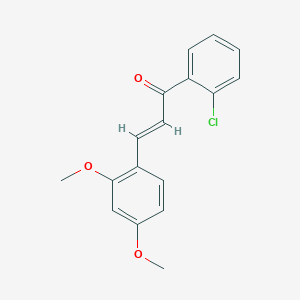

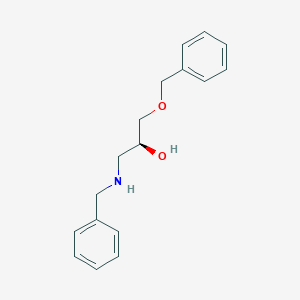
![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)


